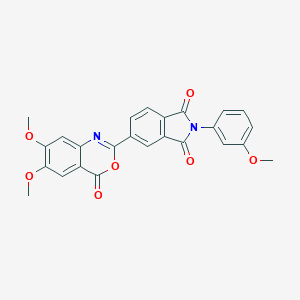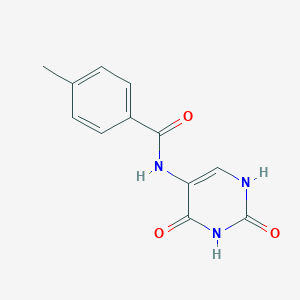
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as DIMBOA, is a natural compound that belongs to the class of benzoxazinoids. It is widely found in cereal crops such as maize and wheat, and plays a crucial role in plant defense against pests and diseases. DIMBOA has been the subject of extensive scientific research due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the induction of oxidative stress and the inhibition of various enzymes and signaling pathways. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione acts as a natural defense mechanism against pests and diseases by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes involved in inflammation and cancer development, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have a wide range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of various enzymes and signaling pathways, and the modulation of gene expression. In plants, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been shown to play a crucial role in plant defense against pests and diseases, by inhibiting the growth and development of insect larvae and fungal pathogens. In humans, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic chemicals. Additionally, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is readily available in large quantities from cereal crops such as maize and wheat, making it a cost-effective option for research. However, one of the limitations of using 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its complex chemical structure, which can make it difficult to synthesize and analyze.
Future Directions
There are several potential future directions for research on 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including:
1. Further investigation of its mechanism of action and biochemical and physiological effects, in order to better understand its potential applications in various fields.
2. Development of new methods for synthesizing and purifying 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to improve its availability and reduce costs.
3. Exploration of its potential applications in biotechnology, such as genetic engineering and plant breeding.
4. Development of new drugs based on the structure and properties of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, in order to treat various diseases and disorders.
5. Investigation of its potential applications in food and nutrition, such as its antioxidant and anti-inflammatory properties.
Synthesis Methods
The synthesis of 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the extraction of benzoxazinoids from plant material, followed by purification and chemical modification. One of the most commonly used methods for synthesizing 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is the Pfitzner-Moffatt oxidation of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. This reaction involves the use of dimethyl sulfoxide and oxalyl chloride to convert the starting material into the desired product.
Scientific Research Applications
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology. In agriculture, it has been shown to have insecticidal, antifungal, and herbicidal properties, making it a promising natural alternative to synthetic pesticides. In medicine, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a potential candidate for the development of new drugs. In biotechnology, 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been used as a tool for genetic engineering and plant breeding, as it plays a crucial role in plant defense against pests and diseases.
properties
Product Name |
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Molecular Formula |
C25H18N2O7 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N2O7/c1-31-15-6-4-5-14(10-15)27-23(28)16-8-7-13(9-17(16)24(27)29)22-26-19-12-21(33-3)20(32-2)11-18(19)25(30)34-22/h4-12H,1-3H3 |
InChI Key |
GEIGJAXUBLUQKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC(=C(C=C5C(=O)O4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)
![2'-{[4-(Trifluoromethoxy)phenyl]carbamoyl}biphenyl-2-carboxylic acid](/img/structure/B303060.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![3-methyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B303075.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303076.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)

